2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring
Preparation Methods
The synthesis of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 2-formylpyrrole with amines and dialkyl phosphites . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-ylbenzonitrile: This compound is a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors and is used in the treatment of epilepsy.
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Biological Activity
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O3. It features a dihydropyridine core substituted with a pyridine ring and an aldehyde group, which are critical for its biological activity.
Antihypertensive and Cardiovascular Effects
Research indicates that compounds related to 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine derivatives exhibit significant antihypertensive effects. They function by antagonizing angiotensin II receptors, thereby inhibiting vasoconstriction and aldosterone secretion. This mechanism is crucial in managing conditions such as hypertension and atherosclerosis .
Anticancer Properties
Pyridine derivatives, including this compound, have shown promising anticancer activity. Studies demonstrate that modifications to the pyridine ring can enhance antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.0046 mM against breast cancer cell lines (MDA-MB-231) and other types like HeLa and PC3 .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties, particularly as a noncompetitive antagonist of AMPA-type glutamate receptors. This action suggests potential applications in treating neurological disorders such as epilepsy . The structure-activity relationship studies indicate that specific substitutions can enhance receptor binding affinity and efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine derivatives is highly influenced by their structural modifications. Key findings include:
Case Study 1: Anticancer Activity
A study on various pyridine derivatives highlighted that those with specific functional groups significantly reduced IC50 values in cancer cell lines. For example, the addition of methoxy (-OCH₃) and hydroxyl (-OH) groups led to improved antiproliferative effects against HeLa cells with IC50 values dropping to as low as 0.021 µM .
Case Study 2: Cardiovascular Applications
In a clinical setting, compounds derived from the dihydropyridine framework were tested for their ability to lower blood pressure in hypertensive models. Results indicated a marked reduction in systolic blood pressure when administered at doses correlating with effective receptor antagonism .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-9-10-4-3-7-14(12(10)16)8-11-5-1-2-6-13-11/h1-7,9H,8H2 |
InChI Key |
SPXCNZWPOVIRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)C=O |
Origin of Product |
United States |
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